,12-Dodecanedioic-d20 acid (DDA-d20) is a valuable tool in scientific research due to its application as an isotope-labeled internal standard for mass spectrometry (MS). MS is an analytical technique that measures the mass-to-charge ratio of molecules, and internal standards are compounds added to samples to aid in data analysis and quantification.
DDA-d20 possesses several key features that make it suitable as an internal standard:
By comparing the intensity of the signal from the analyte to the signal from the DDA-d20 internal standard, researchers can obtain quantitative information about the concentration of the analyte in the sample. This approach helps to compensate for variations in sample preparation, instrument sensitivity, and ionization efficiency, leading to more reliable and reproducible data. [, ]
DDA-d20 finds application in diverse scientific research fields due to its ability to act as an internal standard for various types of analytes:
1,12-Dodecanedioic-d20 acid is a deuterated form of dodecanedioic acid, a straight-chain dicarboxylic acid with the chemical formula C12H22O4. The "d20" designation indicates that the compound contains deuterium, a stable isotope of hydrogen, replacing some of the hydrogen atoms in the molecule. This modification enhances its utility in various scientific applications, particularly in studies involving nuclear magnetic resonance spectroscopy. The compound appears as a white solid and has a melting point of approximately 126-128 °C .
1,12-Dodecanedioic-d20 acid participates in typical reactions characteristic of dicarboxylic acids. These include:
The presence of deuterium allows for tracing and studying reaction mechanisms through isotopic labeling .
1,12-Dodecanedioic-d20 acid can be synthesized through several methods:
These methods ensure the retention of the compound's structural integrity while incorporating deuterium .
1,12-Dodecanedioic-d20 acid finds applications primarily in research and development:
The unique isotopic labeling enhances the precision of analytical techniques used in these applications .
Interaction studies involving 1,12-Dodecanedioic-d20 acid focus on its behavior in biological systems and its interactions with various biomolecules. The incorporation of deuterium allows researchers to trace interactions without altering the fundamental properties of the compounds involved. These studies are crucial for understanding metabolic pathways and drug interactions at a molecular level .
1,12-Dodecanedioic-d20 acid shares similarities with other dicarboxylic acids and fatty acids. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Dodecanedioic Acid | C12H22O4 | Non-deuterated version used widely in industry |
Sebacic Acid | C10H18O4 | Shorter chain length; used in nylon production |
Undecanedioic Acid | C11H20O4 | One less carbon than dodecanedioic acid |
Hexadecanedioic Acid | C16H30O4 | Longer chain; used in lubricants and surfactants |
The uniqueness of 1,12-Dodecanedioic-d20 acid lies in its isotopic labeling which provides enhanced analytical capabilities compared to its non-deuterated counterparts. It serves specialized roles in research settings where tracking molecular interactions is essential .
Irritant